molecular formula C15H13N3O2S B2413252 3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2201622-34-4

3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2413252
CAS RN: 2201622-34-4
M. Wt: 299.35
InChI Key: VMLNRDXRYNRYPU-UHFFFAOYSA-N
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Description

“3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be approached in two ways . One approach involves constructing the ring from different cyclic or acyclic precursors, while the other involves functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is characterized by a pyrrolidine ring . This ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring and a thiazole ring, both of which are common in many biologically active compounds .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . Similarly, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Compounds containing thiazole rings have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing thiazole rings have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-9-11-2-1-3-12(8-11)14(19)18-6-4-13(10-18)20-15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNRDXRYNRYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile

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